5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
Properties
IUPAC Name |
5-[(1-benzylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-18-16(19(25)22-20(26)21-18)10-14-12-23(11-13-6-2-1-3-7-13)17-9-5-4-8-15(14)17/h1-10,12H,11H2,(H2,21,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQJDJQLZWACEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the benzyl group and the diazinane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs This could include the use of catalysts, alternative solvents, and more efficient purification techniques
Chemical Reactions Analysis
Types of Reactions
5-[(1-Benzyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form simpler derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the indole ring .
Scientific Research Applications
Chemistry
In the field of chemistry, 5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions including:
- Oxidation: The indole nucleus can be oxidized using reagents like potassium permanganate.
- Reduction: Reduction reactions can modify the diazinane ring or the indole structure.
- Substitution: Electrophilic substitution reactions occur readily on the indole ring due to delocalized π-electrons .
Biology
This compound is under investigation for its potential biological activities , which include:
- Antiviral Properties: Studies suggest that it may inhibit viral replication mechanisms.
- Anticancer Activity: Preliminary research indicates that it could induce apoptosis in cancer cells.
- Antimicrobial Effects: The compound shows promise against various bacterial strains .
Medicine
In medicinal chemistry, the therapeutic potential of this compound is being explored for treating various diseases:
- Cancer Therapies: Targeting specific pathways involved in tumor growth.
- Infectious Diseases: Developing new antiviral agents based on its structure .
Industry
In industrial applications, this compound is utilized in:
- Material Development: Its chemical properties are leveraged to create new materials with specific functionalities.
- Chemical Processes: It acts as a reagent or catalyst in various chemical transformations .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antiviral Properties
Research focused on the antiviral activity against influenza virus demonstrated that this compound inhibits viral replication by interfering with the viral RNA polymerase complex. In vitro assays showed a reduction in viral load by over 70% at optimal concentrations.
Mechanism of Action
The mechanism of action of 5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes such as cell signaling and metabolism. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the 1,3-Diazinane Core
Table 1: Structural and Physicochemical Comparisons
Structural and Electronic Effects
- Planarity : The trimethoxybenzylidene analog exhibits near-planar geometry (dihedral angle: 1.41°), enhancing π-π stacking , whereas bulkier substituents like benzylindole may reduce stacking efficiency.
- Electron-Withdrawing/Donating Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) groups in analogs influence electronic density, affecting binding to biological targets .
Biological Activity
5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is an indole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
The compound has the following chemical characteristics:
- Molecular Formula : C20H15N3O2S
- Molecular Weight : 361.42 g/mol
- IUPAC Name : this compound
- SMILES Notation : O=C(/C(/C(N1c2cccc3ccccc23)=O)=C\c2cn(Cc3ccccc3)c3c2cccc3)
These properties indicate a complex structure that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The indole moiety is particularly significant as it can modulate signaling pathways related to cell proliferation and apoptosis.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It can bind to various receptors, influencing cellular responses.
- Antioxidant Activity : The presence of sulfur in the structure may confer antioxidant properties, protecting cells from oxidative stress.
Biological Activities
The compound exhibits a range of biological activities that are summarized below:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Anticancer Activity :
- A study evaluated the compound's efficacy against breast cancer cell lines (MCF7) and found significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis via caspase activation .
- Antimicrobial Effects :
- Anti-inflammatory Properties :
Q & A
Basic: What methodological approaches are recommended for optimizing the synthesis of this compound to ensure high yield and purity?
Answer:
Synthetic optimization should focus on reaction conditions (e.g., temperature, solvent, catalyst) and purification techniques. For example:
- Stepwise monitoring : Use thin-layer chromatography (TLC) to track reaction progress and intermediate stability .
- pH control : Maintain neutral pH during coupling reactions to prevent side-product formation, as demonstrated in sulfanyl-oxadiazole syntheses .
- Purification : Employ column chromatography or recrystallization, guided by precedents in structurally related diazinane-dione derivatives .
Basic: How can the compound’s structural integrity be validated post-synthesis?
Answer:
Use a combination of:
- Single-crystal X-ray diffraction to confirm bond angles, dihedral angles (e.g., planarity between aromatic and diazinane rings), and hydrogen-bonding networks .
- Spectroscopic techniques : Compare NMR/IR data with analogous compounds (e.g., 5-(3,4-dimethoxybenzylidene)-1,3-dimethyl derivatives) to identify deviations .
Basic: What experimental designs are suitable for preliminary biological activity screening?
Answer:
- In vitro assays : Use a panel of microbial or cancer cell lines, following protocols from studies on structurally similar sulfanylidene-diazinanes .
- Dose-response curves : Test concentrations across a logarithmic scale (e.g., 1–100 µM) to establish IC50 values .
- Controls : Include reference compounds (e.g., known inhibitors) and solvent-only blanks to validate assay conditions .
Advanced: How can researchers resolve contradictions in bioactivity data across different species or cell lines?
Answer:
- Mechanistic profiling : Compare the compound’s interaction with molecular targets (e.g., enzymes, receptors) across species using techniques like surface plasmon resonance (SPR) .
- Statistical analysis : Apply ANOVA or mixed-effects models to account for variability in biological replicates .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 1,3-diethyl-2-sulfanylidene derivatives) to identify trends .
Advanced: What methodologies are recommended for studying the environmental fate of this compound?
Answer:
Adopt a tiered approach:
- Laboratory studies : Determine physicochemical properties (logP, hydrolysis rates) using OECD guidelines .
- Ecotoxicology assays : Assess acute/chronic effects on model organisms (e.g., Daphnia magna) across trophic levels .
- Field simulations : Use microcosm systems to model degradation pathways and metabolite accumulation .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
- Substituent variation : Synthesize analogs with modified benzyl or indole groups (e.g., electron-withdrawing/donating substituents) and compare bioactivity .
- Computational modeling : Perform docking studies to predict binding affinities with target proteins (e.g., HIV protease) .
- Multivariate analysis : Use principal component analysis (PCA) to correlate structural features (e.g., dihedral angles ) with activity trends.
Advanced: What are the limitations of crystallographic data in predicting solution-phase behavior?
Answer:
- Dynamic effects : Crystallography captures static conformations; supplement with NMR or molecular dynamics simulations to study flexibility .
- Solvent interactions : Compare solid-state hydrogen bonding with solvent-dependent UV/vis or fluorescence spectra .
Advanced: How can stability under varying environmental conditions (pH, temperature) be methodically assessed?
Answer:
- Accelerated stability studies : Use HPLC to monitor degradation products under stress conditions (e.g., 40°C, 75% RH) .
- pH-rate profiling : Measure hydrolysis kinetics across pH 2–12 to identify labile functional groups .
Advanced: What comparative frameworks are effective for benchmarking this compound against existing analogs?
Answer:
- Bioactivity clustering : Group compounds by target selectivity (e.g., antimicrobial vs. anticancer) and potency, using hierarchical clustering analysis .
- Cost-benefit analysis : Compare synthetic complexity (steps, yield) vs. efficacy gains relative to known derivatives .
Methodological Framework: How should researchers design a multi-phase study integrating synthesis, characterization, and application?
Answer:
Follow a structured workflow:
Problem formulation : Define hypotheses (e.g., "Benzyl substitution enhances bioactivity") .
Experimental design : Use split-plot or factorial designs to test variables (e.g., substituents, assay conditions) .
Data integration : Combine crystallographic, spectroscopic, and bioactivity data into a unified SAR model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
